molecular formula C11H14O6 B13531907 2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid

2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid

Cat. No.: B13531907
M. Wt: 242.22 g/mol
InChI Key: HASHRMGKSZWHLI-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoids This compound is characterized by the presence of hydroxyl and methoxy groups attached to a phenyl ring, along with a propanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3,5-dimethoxybenzaldehyde.

    Reaction Steps: The key steps include the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product.

    Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents like ethanol or methanol.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the propanoic acid side chain can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions may vary depending on the desired substitution, but typically involve nucleophilic reagents.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylpropanoic acids.

Scientific Research Applications

2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid involves its interaction with molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways and the inhibition of cell proliferation.

Comparison with Similar Compounds

2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid can be compared with other similar compounds:

    Similar Compounds: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid, 3-(3,4-Dimethoxyphenyl)propanoic acid, and 3-(2,4-Dihydroxyphenyl)propanoic acid.

    Uniqueness: The presence of both hydroxyl and methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

2-hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H14O6/c1-16-8-4-6(3-7(12)11(14)15)5-9(17-2)10(8)13/h4-5,7,12-13H,3H2,1-2H3,(H,14,15)

InChI Key

HASHRMGKSZWHLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(C(=O)O)O

Origin of Product

United States

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